4-methyl-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
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Description
4-methyl-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C11H17N3OS and its molecular weight is 239.34. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Antiviral Properties : Research on derivatives of piperazine, including those similar to "4-methyl-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide", has shown promising antimicrobial and antiviral activities. For example, urea and thiourea derivatives of piperazine doped with febuxostat have been synthesized and evaluated for their antimicrobial activities and antiviral activities against Tobacco mosaic virus (TMV), with certain compounds exhibiting potent antimicrobial activity (Reddy et al., 2013).
Anticancer Activity : Thiophene-2-carboxaldehyde derivatives, including those structurally related to the compound of interest, have been synthesized and shown to have good antibacterial, antifungal activity, and less toxicity, indicating potential for anticancer applications. The binding characteristics and pharmacokinetic mechanisms of these compounds have been studied, highlighting their interactions with Human Serum Albumin (HSA) and potential in anticancer therapy (Shareef et al., 2016).
Chemical Synthesis and Characterization
Chemical Synthesis Techniques : Novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized for potential use as anti-inflammatory and analgesic agents. These syntheses demonstrate the versatility of piperazine derivatives in creating compounds with significant biological activities (Abu‐Hashem et al., 2020).
Radiolabeling for Imaging : Derivatives of piperazine, including FAUC346, an in vitro D(3)-selective ligand, have been synthesized and radiolabeled for potential use in imaging D3 receptors with PET, demonstrating the application of piperazine derivatives in developing diagnostic tools, although with varying success in vivo (Kuhnast et al., 2006).
Properties
IUPAC Name |
4-methyl-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-13-4-6-14(7-5-13)11(15)12-9-10-3-2-8-16-10/h2-3,8H,4-7,9H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBWDYRNCXYGML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.